molecular formula C13H12ClN5 B032022 N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine CAS No. 444731-74-2

N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine

Cat. No. B032022
CAS RN: 444731-74-2
M. Wt: 273.72 g/mol
InChI Key: SCUMWVJJSLLWHQ-UHFFFAOYSA-N
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Description

“N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine” is a chemical compound with the CAS Number: 444731-74-2. It has a molecular weight of 273.72 .


Molecular Structure Analysis

The molecular formula of this compound is C13H12ClN5 . The InChI Code is 1S/C13H12ClN5/c1-8-10-4-3-9 (7-11 (10)18-19 (8)2)16-12-5-6-15-13 (14)17-12/h3-7H,1-2H3, (H,15,16,17) and the InChI key is SCUMWVJJSLLWHQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It is stored in an inert atmosphere at 2-8°C . The compound has a molecular weight of 273.72 .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives, including N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine , have shown promise in anticancer treatments. They are known to interfere with the synthesis and function of nucleic acids, making them effective in targeting rapidly dividing cancer cells. These compounds can be designed to inhibit specific enzymes involved in cancer cell proliferation .

Antimicrobial Properties

The chloropyrimidine moiety is recognized for its antimicrobial activity. The presence of electron-withdrawing groups, such as chloro groups, enhances this property. This makes the compound a potential candidate for developing new antimicrobial agents that could be effective against resistant bacterial strains .

Anti-Inflammatory and Analgesic Effects

Pyrimidine derivatives exhibit anti-inflammatory and analgesic activities, suggesting their use in the treatment of chronic inflammatory diseases and pain management. The structural diversity of these compounds allows for the optimization of their pharmacological properties .

Cardiovascular Applications

Some pyrimidine derivatives have shown cardiovascular benefits, including antihypertensive effects. They can modulate blood pressure by targeting specific pathways, which may lead to the development of new drugs for treating hypertension .

Antifungal and Antiparasitic Uses

The compound’s framework is conducive to antifungal and antiparasitic activity. By disrupting the life cycle of fungi and parasites, it could serve as a base for creating treatments for various infectious diseases .

Neuroprotective Potential

There is growing interest in pyrimidine derivatives for their neuroprotective potential. They may protect nerve cells from damage, which is crucial in diseases like Alzheimer’s and Parkinson’s. The compound could be modified to enhance its ability to cross the blood-brain barrier .

Agricultural Applications

In agriculture, pyrimidine derivatives can act as plant growth regulators and herbicides. Their ability to affect plant hormone activity could lead to the development of products that enhance crop yield and control weeds .

Material Science Applications

The structural versatility of pyrimidine derivatives also extends to material science. They can be used in the synthesis of organic compounds with specific electronic properties, which are valuable in creating new materials for electronic devices .

Safety and Hazards

The compound has been classified under GHS07. The hazard statements include H302-H315-H319-H335. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

N-(2-chloropyrimidin-4-yl)-2,3-dimethylindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c1-8-10-4-3-9(7-11(10)18-19(8)2)16-12-5-6-15-13(14)17-12/h3-7H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUMWVJJSLLWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)NC3=NC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469840
Record name N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

444731-74-2
Record name N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444731-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.237.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-CHLOROPYRIMIDIN-4-YL)-2,3-DIMETHYL-2H-INDAZOL-6-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YT24FD2GG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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